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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-3-amine

Cat. No.: B1372190

Executive Summary

2-Bromo-5-iodopyridin-3-amine is a heavily substituted heterocyclic amine, a key building
block in medicinal chemistry and organic synthesis.[1] Its utility in reaction chemistry is
fundamentally governed by its solubility, which dictates reaction kinetics, purification strategies,
and formulation possibilities. This guide provides a comprehensive analysis of the solubility of
2-Bromo-5-iodopyridin-3-amine. We will explore its physicochemical properties, predict its
behavior in various organic solvent classes based on first principles, present available
gualitative solubility data, and provide a robust, step-by-step experimental protocol for
accurately determining its thermodynamic solubility.

Physicochemical Profile of 2-Bromo-5-iodopyridin-
3-amine

Understanding the inherent properties of the molecule is the first step in predicting its solubility.
The compound is a solid at room temperature, typically appearing as a white to light yellow or
brown powder.[1] Its structure features a confluence of functional groups that create a distinct
electronic and steric profile.
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Property Value Source

IUPAC Name 5-Bromo-3-iodopyridin-2-amine  PubChem][2]

Synonyms -2-Aminc->--5-bromo-3- ChemicalBook][3]
iodopyridine

CAS Number 381233-96-1[2], 1138444-06-0  PubChem, Sigma-Aldrich

Molecular Formula CsHaBrIN2 PubChem[2]

Molecular Weight 298.91 g/mol PubChem|[2]

Appearance White to off-white solid powder  Pipzine Chemicals[1]

Sigma-Aldrich, Pipzine

Melting Point 112-113 °C or 140-145 °C ]
Chemicals[1]
Bi |
~
Structure | PubChem][2]
\N N .

Note on CAS Numbers and Melting Point: Multiple CAS numbers and a wide melting point
range are reported by suppliers. This variance in melting point often suggests that the purity of
commercially available batches can differ, a factor that can influence solubility measurements.

Theoretical Principles of Solubility

The adage "like dissolves like" is our guiding principle. A solute's solubility is maximized in a
solvent that shares similar intermolecular force characteristics.

Molecular Structure Analysis

The solubility of 2-Bromo-5-iodopyridin-3-amine is a direct result of the interplay between its
three key structural features:
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e The Pyridine Core: The nitrogen atom in the aromatic ring is electronegative, creating a
dipole moment and making the core polar. It can also act as a hydrogen bond acceptor.

e The Amino Group (-NH2): This is the most influential group for solubility in polar solvents.
The N-H bonds are excellent hydrogen bond donors, and the lone pair on the nitrogen is a
strong hydrogen bond acceptor.

o The Halogen Atoms (-Br, -I): These large, electron-rich atoms contribute significantly to the
molecule's mass and polarizability. While they increase van der Waals forces, their primary
effect is increasing the lipophilic character of the molecule, which favors solubility in less
polar or chlorinated solvents.

The molecule is therefore polar and amphiprotic, capable of both donating and accepting
hydrogen bonds. This profile suggests poor solubility in nonpolar solvents (like hexane) and
favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Solvent Interactions and Predicted Behavior

The diagram below illustrates the dominant intermolecular forces expected between 2-Bromo-
5-iodopyridin-3-amine and representative organic solvent classes.

Solute

J 2-Bromo-5-iodopyridin-3-amine L
'l (Polar, H-bond Donor/Acceptor) r

A A
Strong H-Bonding Strong H-Bonding

(Solute N-H to Solvent C=0) (Multiple Intpractions)

Strong Dipole-Dipole Strong Dipgle-Dipole

Dipole-Dipole Weak van der Waals
van der Waals (Poor Interaction)

Solvent Classes
A\ Y v

DMF / DMSO Methanol / Ethanol DCM / Chloroform Toluene / Hexane
(Polar Aprotic, H-bond Acceptor) (Polar Protic, H-bond Donor/Acceptor) (Chlorinated, Dipolar) (Nonpolar)
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Caption: Predicted intermolecular forces governing solubility.
Expert Interpretation:

» High Solubility Predicted: In polar aprotic solvents like DMF and DMSO. These solvents can
accept hydrogen bonds from the solute's amino group and have strong dipoles that interact
well with the polar pyridine ring.

o Good to Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol.
While they can form strong hydrogen bonds, they must also solvate themselves, which can
slightly temper the solute-solvent interaction compared to DMF.

e Moderate Solubility Predicted: In chlorinated solvents like dichloromethane (DCM). The
primary interaction here is dipole-dipole. The large, polarizable halogen atoms on the solute
also interact favorably with the chlorinated solvent.

e Low to Insoluble Predicted: In nonpolar solvents like hexane, heptane, or toluene. The lack
of a significant dipole moment or hydrogen bonding ability in these solvents prevents
effective solvation of the polar solute molecule.

Reported Solubility Profile

Quantitative solubility data for this specific compound is not readily available in public literature.
However, qualitative information from chemical suppliers and analogous structures provide a
consistent picture.
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Solvent Class

Solvent

Reported Solubility

Rationale

Polar Aprotic

N,N-
Dimethylformamide
(DMF)

Soluble[1][4]

Strong H-bond
acceptor and high
polarity.

Dimethyl sulfoxide
(DMSO)

Soluble[4]

Strong H-bond
acceptor and high

polarity.

Chlorinated

Dichloromethane
(DCM)

Soluble[1]

Favorable dipole-

dipole interactions.

Polar Protic

Ethanol

Slightly Soluble[4]

H-bonding is present
but may be less
favorable than with

aprotic solvents.

Agqueous

Water

Low Solubility[1]

The large, lipophilic
bromo- and iodo-
groups outweigh the
polar amine and
pyridine
functionalities.

Experimental Protocol for Thermodynamic

Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold standard for

determining thermodynamic equilibrium solubility.[5][6][7] This method measures the

concentration of a saturated solution that is in equilibrium with an excess of the solid

compound.

Workflow Overview
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1. Preparation
Add excess solid solute to a known
volume of solvent in a sealed vial.

2. Equilibration
Agitate at a constant temperature
(e.g., 25°C) for 24-48 hours.

3. Phase Separation
Allow solid to settle. Centrifuge or
filter the suspension (e.g., 0.22 um PTFE).

'

4. Sample Preparation
Carefully extract the clear supernatant.
Dilute with mobile phase if necessary.

5. Analysis
Quantify concentration using a calibrated
analytical method (e.g., HPLC-UV).

6. Calculation
Calculate solubility in mg/mL or mol/L
using the calibration curve.

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Materials and Equipment:
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e 2-Bromo-5-iodopyridin-3-amine (solid)
¢ Selected organic solvents (analytical grade)
o Analytical balance (4-decimal place)
e 2 mL glass vials with screw caps
» Orbital shaker or rotator with temperature control
o Centrifuge or syringe filters (0.22 um, PTFE for organic solvents)
o Calibrated pipettes
e Volumetric flasks
e HPLC-UV system with a suitable column (e.g., C18)
Procedure:
o Stock Solution Preparation (for Calibration):
o Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

o Dissolve and dilute to volume with a strong solvent in which the compound is freely
soluble (e.g., DMSO or a mixture of acetonitrile/water). This is your primary stock.

o Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 ug/mL) by serial dilution
of the stock solution with the mobile phase.

e Solubility Sample Preparation:

o Add an excess amount of solid 2-Bromo-5-iodopyridin-3-amine to a pre-weighed 2 mL
glass vial. "Excess" means enough solid should remain undissolved at the end of the
experiment (e.g., add ~5-10 mg).

o Record the exact weight of the added solid.

o Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.
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o Securely cap the vial. Prepare samples in triplicate for each solvent.
o Equilibration:

o Place the vials on an orbital shaker in a temperature-controlled environment (typically 25
°C).

o Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour
period is often preferred to be certain.[6]

e Phase Separation:

o After equilibration, remove the vials and let them stand for 30 minutes to allow the excess
solid to settle.

o Method A (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22
pm PTFE syringe filter into a clean analysis vial. Discard the first few drops to saturate the
filter membrane.

o Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10
minutes) to pellet the excess solid. Carefully pipette the clear supernatant into a clean
analysis vial, avoiding any disturbance of the solid pellet.

e Analysis:

o Create a calibration curve by injecting the prepared standards into the HPLC-UV system
and plotting the peak area against concentration. Ensure the curve has an R? value >
0.99.

o Inject the saturated supernatant samples (diluted if necessary) into the HPLC system.
o Record the peak area for each sample.
» Calculation:

o Use the linear regression equation from the calibration curve (y = mx + c) to determine the
concentration (x) of the compound in your saturated samples from their peak areas (y).
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o Remember to account for any dilution factors used during sample preparation. The final
result is the thermodynamic solubility of the compound in that solvent at the specified
temperature.

Safety and Handling Precautions
As with any halogenated heterocyclic compound, appropriate safety measures are critical.

o Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard
statement H302: Harmful if swallowed.

o Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
safety glasses, and chemical-resistant gloves (e.g., nitrile).

¢ Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid
inhalation. Avoid creating dust.

e Storage: Store containers tightly closed in a cool, dry, and dark place away from
incompatible materials like strong oxidizing agents.[1]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Recommendations

2-Bromo-5-iodopyridin-3-amine is a polar molecule with poor aqueous solubility but good
solubility in polar organic solvents.

e For Synthesis: DMF, DMSO, and DCM are excellent choices as reaction solvents.

o For Purification: A mixed-solvent system is likely required for crystallization. For example,
dissolving the compound in a minimal amount of a good solvent (like DCM) and then adding
a poor solvent (an "anti-solvent” like hexane) dropwise is a standard technique to induce
precipitation of the purified product.

o For Analysis: While soluble in DMSO for stock solutions, ensure the final concentration of
DMSO in aqueous mobile phases for reverse-phase HPLC is low to prevent peak distortion.
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The principles and experimental protocol detailed in this guide provide a robust framework for
researchers to confidently assess and utilize the solubility properties of 2-Bromo-5-
iodopyridin-3-amine in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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